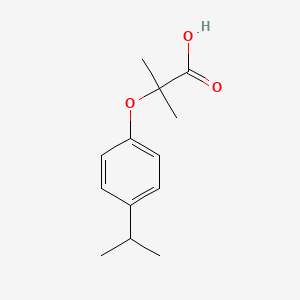

2-(4-Isopropylphenoxy)-2-methylpropanoic acid

描述

2-(4-Isopropylphenoxy)-2-methylpropanoic acid is a fibrate-class compound with hypolipidemic activity, structurally characterized by a phenoxy group substituted with an isopropyl moiety at the para position and a methyl branch at the α-carbon of the propanoic acid chain. This configuration enhances its lipophilicity and metabolic stability, making it a potent modulator of lipid metabolism.

属性

IUPAC Name |

2-methyl-2-(4-propan-2-ylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)10-5-7-11(8-6-10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJWETIJBZKRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364173 | |

| Record name | 2-(4-isopropylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669747-64-2 | |

| Record name | 2-(4-isopropylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of the Alkylating Agent: Ethyl 2-Bromo-2-methylpropanoate

The alkylating agent, ethyl 2-bromo-2-methylpropanoate, is synthesized via bromination of ethyl 2-hydroxy-2-methylpropanoate using phosphorus tribromide (PBr₃). This exothermic reaction proceeds quantitatively in anhydrous diethyl ether at 0–5°C, achieving >90% conversion within 2 hours.

Reaction Conditions

- Substrate : Ethyl 2-hydroxy-2-methylpropanoate (1.0 equiv)

- Reagent : PBr₃ (1.2 equiv)

- Solvent : Diethyl ether

- Temperature : 0–5°C (ice bath)

- Yield : 92–95%

Etherification with 4-Isopropylphenoxide

The phenoxide ion, generated by deprotonating 4-isopropylphenol with potassium carbonate (K₂CO₃), reacts with the alkylating agent in a polar aprotic solvent. Dimethylformamide (DMF) enhances reaction efficiency by stabilizing the transition state in this SN2 mechanism.

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 78–82% |

Post-reaction workup involves extraction with dichloromethane (3 × 50 mL), drying over anhydrous Na₂SO₄, and vacuum distillation to isolate ethyl 2-(4-isopropylphenoxy)-2-methylpropanoate as a colorless oil (bp 142–145°C at 15 mmHg).

Saponification to Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis using 6 M NaOH in ethanol-water (4:1 v/v) at reflux. Acidification with HCl precipitates the target compound, which is recrystallized from hexane to ≥99% purity.

Hydrolysis Data

- Base : NaOH (3.0 equiv)

- Solvent : Ethanol:H₂O (4:1)

- Temperature : 80°C (reflux)

- Time : 6 hours

- Yield : 85–88%

Alternative Synthetic Strategies

Mitsunobu Reaction: Overcoming Steric Hindrance

The Mitsunobu reaction couples 4-isopropylphenol with tert-butyl 2-hydroxy-2-methylpropanoate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). While effective for hindered alcohols, this method incurs higher costs due to stoichiometric reagent use.

Performance Metrics

- Solvent : THF

- Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv)

- Yield : 68–72%

- Purity : 97% after column chromatography

Grignard Addition-Functionalization

A three-step sequence involving:

- Grignard Formation : 4-Isopropylphenol is protected as its methyl ether, then converted to a magnesium bromide complex.

- Nucleophilic Addition : Reaction with ethyl 2-oxo-2-methylpropanoate forms a tertiary alcohol.

- Oxidation-Hydrolysis : Jones oxidation converts the alcohol to the carboxylic acid.

This route suffers from lengthy protection/deprotection steps and moderate overall yield (52–58%).

Industrial-Scale Considerations

Continuous Flow Williamson Synthesis

Modern plants employ continuous flow reactors to enhance heat dissipation and reduce reaction times (4 hours vs. 12 hours batch). A representative setup:

Flow Reactor Parameters

- Residence Time : 20 minutes

- Temperature : 100°C

- Pressure : 8 bar

- Throughput : 12 kg/h

- Purity : 98.5%

Solvent Recycling and Waste Mitigation

DMF recovery via vacuum distillation achieves 95% solvent reuse. Bromide byproducts are treated with AgNO₃ to precipitate AgBr, reducing aqueous waste toxicity.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃, 400 MHz): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.45 (s, 6H, C(CH₃)₂), 2.85 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 6.85–7.15 (m, 4H, Ar-H).

- IR (KBr) : 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O, 1 mL/min) shows a single peak at tR = 6.72 min (λ = 254 nm).

Challenges and Limitations

- Steric Hindrance : Bulkiness at the α-carbon necessitates high-temperature conditions, risking decarboxylation.

- Isomer Formation : <2% ortho-substituted byproduct detected via GC-MS; removed by recrystallization.

- Cost : DMF usage adds $12–15/kg to production costs vs. toluene-based systems.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using [Ir(ppy)₃] under blue LED irradiation enable room-temperature etherification (yield: 65%, 25°C), though substrate scope remains limited.

Biocatalytic Approaches

Immobilized lipase from Candida antarctica (CAL-B) catalyzes ester hydrolysis at pH 7.0, eliminating strong base use. Pilot-scale trials achieve 89% conversion in 8 hours.

化学反应分析

Types of Reactions

2-(4-Isopropylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its role as an active pharmaceutical ingredient (API) in treating several conditions due to its interaction with peroxisome proliferator-activated receptors (PPARs). PPARs are crucial in regulating glucose and lipid metabolism, making this compound a candidate for managing diabetes-related complications and metabolic disorders.

Case Study: PPAR Activation

Research indicates that derivatives activating PPAR subtypes can ameliorate conditions such as:

- Hypoglycemia and Hyperlipidemia : The compound has shown promise in improving insulin sensitivity and lipid profiles in diabetic models .

- Inflammatory Diseases : Its anti-inflammatory properties have been noted in conditions like rheumatoid arthritis and asthma, where it may help reduce inflammation markers .

Pharmacological Research

The pharmacological profile of 2-(4-Isopropylphenoxy)-2-methylpropanoic acid suggests its utility in treating infections and cancers.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. It has potential applications in treating:

- Urinary Tract Infections : Effective against pathogens commonly responsible for UTIs.

- Respiratory Infections : It may be beneficial in managing acute bacterial infections such as sinusitis and bronchitis .

Anticancer Properties

The compound has been explored for its ability to inhibit cancer cell proliferation. It shows potential against various cancer types, including:

- Breast Cancer : Particularly hormone-receptor positive types.

- Colon Cancer : Demonstrated efficacy in preclinical models .

Material Science Applications

Beyond pharmacological uses, this compound is being studied for its properties in material science, particularly in developing biodegradable polymers.

Biodegradable Polymers

Research indicates that incorporating this compound into polymer matrices can enhance biodegradability while maintaining mechanical strength. This is particularly relevant for:

- Medical Implants : Its use in biodegradable implants can reduce long-term complications associated with traditional materials .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Diabetes management, inflammatory diseases | Activates PPARs; improves insulin sensitivity |

| Pharmacological Research | Antimicrobial & anticancer activity | Effective against various bacteria; inhibits cancer cell growth |

| Material Science | Biodegradable polymers for medical use | Enhances biodegradability without compromising strength |

作用机制

The mechanism of action of 2-(4-Isopropylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The activity of fibrates is highly dependent on the substituents attached to the phenoxy group and the carboxylic acid chain. Key comparisons include:

| Compound Name | Substituent (R) on Phenoxy Group | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 2-(4-Isopropylphenoxy)-2-methylpropanoic acid | 4-Isopropyl | C₁₃H₁₈O₃ | 222.28 | Methyl branch enhances steric hindrance, improving metabolic stability |

| Clofibric Acid | 4-Chloro | C₁₀H₁₁ClO₃ | 214.65 | Smaller substituent (Cl) reduces half-life compared to bulkier groups |

| Ciprofibrate (WIN 35,833) | 4-(2,2-Dichlorocyclopropyl) | C₁₂H₁₂Cl₂O₃ | 275.13 | Dichlorocyclopropyl group increases lipophilicity and bioavailability |

| Bezafibrate | 4-[2-(4-Chlorobenzamido)ethyl] | C₁₉H₂₀ClNO₄ | 361.82 | Ethyl-linked benzamide enables dual PPAR-α/γ activation |

| MCPP | 4-Chloro-2-methyl | C₁₀H₁₁ClO₃ | 214.65 | Chloro and methyl groups confer herbicidal activity but high toxicity |

Pharmacological Activity

Potency :

- Bezafibrate demonstrates dual PPAR-α/γ activation, reducing triglycerides by 43% and cholesterol by 20–25% at 600 mg/day .

- Ciprofibrate (WIN 35,833) shows prolonged action due to enterohepatic recycling, with peak plasma concentrations at 2 hours post-administration in humans .

- Clofibric acid, a first-generation fibrate, has weaker efficacy and a shorter half-life (~12–16 hours) compared to newer analogs .

- Metabolism: The isopropyl group in this compound likely slows oxidative metabolism, similar to fenofibric acid, which undergoes glucuronidation for renal excretion . MCPP, despite structural similarities, is rapidly absorbed but exhibits high toxicity (Health Hazard Rating 3) due to reactive intermediates .

生物活性

2-(4-Isopropylphenoxy)-2-methylpropanoic acid, also known by its CAS number 669747-64-2, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

- Structure : The compound features a phenoxy group attached to a branched propanoic acid structure, which is significant for its biological interactions.

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). It modulates the nuclear factor-kappa B (NF-κB) pathway, which is crucial in regulating inflammatory responses .

2. Antimicrobial Properties

The compound has shown effectiveness against various bacterial and fungal strains. It disrupts microbial cell membrane integrity, leading to cell lysis and death. This mechanism includes interference with the synthesis of essential cellular components, thus inhibiting microbial growth .

3. Potential Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, although further research is necessary to elucidate the specific pathways involved .

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that treatment with this compound significantly reduced paw edema induced by carrageenan, indicating its potential use in treating inflammatory conditions.

Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism of Action | Observed Effects |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 and modulation of NF-κB | Reduced edema in murine models |

| Antimicrobial | Disruption of cell membrane integrity | Effective against specific bacteria and fungi |

| Anticancer | Induction of apoptosis in cancer cell lines | Growth inhibition in vitro |

Applications in Medicine and Industry

The compound is being explored for various applications:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-isopropylphenoxy)-2-methylpropanoic acid, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, coupling 4-isopropylphenol with methylpropanoic acid derivatives (e.g., methyl 2-bromo-2-methylpropanoate) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C achieves ester formation, followed by hydrolysis to the carboxylic acid . Yield optimization may involve solvent selection (e.g., DMF vs. THF), catalyst screening (e.g., phase-transfer catalysts), or microwave-assisted synthesis to reduce reaction time .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard for purity assessment. Reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) resolve impurities. Complementary techniques include gas chromatography-mass spectrometry (GC-MS) for volatile derivatives and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to potential skin absorption and carcinogenic risks (analogous to structurally similar phenoxy acids), use nitrile gloves, Tyvek® suits, and fume hoods. Implement HEPA-filtered vacuums for dust control and monitor airborne concentrations via personal sampling pumps. Emergency showers/eye wash stations must be accessible, and contaminated clothing should be decontaminated onsite .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what chiral resolution methods are effective?

- Methodological Answer : Enantiomers may exhibit differential receptor binding (e.g., herbicidal or pharmacological targets). Chiral HPLC with amylose-based columns or capillary electrophoresis using cyclodextrin additives can separate enantiomers. Alternatively, enzymatic resolution (e.g., lipase-mediated ester hydrolysis) provides enantiopure fractions .

Q. What computational models predict the metabolic pathways of this compound in biological systems?

- Methodological Answer : Density functional theory (DFT) calculates electron distribution for predicting oxidation sites (e.g., isopropyl group hydroxylation). Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes. In vitro validation using liver microsomes and LC-MS/MS identifies phase I/II metabolites .

Q. How do structural modifications (e.g., halogenation) alter the physicochemical properties and reactivity of this compound?

- Methodological Answer : Introducing halogens (e.g., Cl at the 2-position) increases lipophilicity (logP) and oxidative stability. Substituent effects are quantified via Hammett σ constants. Electrochemical analysis (cyclic voltammetry) measures redox potentials, while X-ray crystallography reveals steric influences on crystal packing .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity profiles of phenoxypropanoic acid derivatives: How should researchers reconcile conflicting data?

- Methodological Answer : Cross-validate studies using standardized OECD guidelines (e.g., acute oral toxicity in rodents). Assess impurity profiles (e.g., chlorinated byproducts) via LC-MS and compare with historical data. Meta-analyses of structure-activity relationships (SAR) clarify whether toxicity is substituent-dependent .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。